Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring a pivalamido (2,2-dimethylpropanamido) group at position 2, a 2-fluorophenylcarbamoyl moiety at position 5, and an ethyl ester at position 3 of the thiophene core. Its molecular formula is C₂₁H₂₃FN₂O₄S (calculated molecular weight: 418.48 g/mol). The compound’s structural complexity arises from its multiple substituents, which influence its physicochemical properties, such as lipophilicity (logP ~3.5–4.0 estimated) and hydrogen-bonding capacity (polar surface area ~70 Ų). Thiophene derivatives of this class are often explored as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease modulators, though specific biological data for this compound remain unreported in the provided literature .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-6-27-18(25)14-11(2)15(28-17(14)23-19(26)20(3,4)5)16(24)22-13-10-8-7-9-12(13)21/h7-10H,6H2,1-5H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCHKCTDAZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate, amido, and carbamoyl groups. Common reagents used in these reactions include ethyl bromoacetate, 2,2-dimethylpropanamide, and 2-fluoroaniline. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[(Cyclopropanecarbonyl)Amino]-5-[(2-Fluorophenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate
- Substituents: Position 2: Cyclopropanecarbonylamino (C₄H₅NO) Position 5: 2-Fluorophenylcarbamoyl (identical to the target compound)
- Molecular Weight : 390.43 g/mol
- Key Properties: logP: 3.52, logD: 0.63, logSw (solubility): -3.76 Hydrogen-bond donors: 2, acceptors: 7
- estimated -4.0 for the target). However, the lower molecular weight and logP (3.52 vs. ~4.0) suggest reduced membrane permeability .
Methyl 2-(4-Chlorobenzamido)-5-[(2-Fluorophenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate
- Substituents: Position 2: 4-Chlorobenzamido (C₇H₅ClNO) Position 5: 2-Fluorophenylcarbamoyl (identical to the target)
- Key Properties :
- Molecular weight: ~420 g/mol (estimated)
- logP: ~4.2 (aromatic chlorobenzamido increases lipophilicity)
- Comparison :
The 4-chlorobenzamido group introduces aromaticity and electronegativity, which may enhance π-π stacking interactions in target binding but reduce metabolic stability. The methyl ester (vs. ethyl in the target) slightly decreases molecular weight and may alter hydrolysis kinetics .
Ethyl 2-(2-Chloropropanamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate
- Substituents: Position 2: 2-Chloropropanamido (C₃H₅ClNO) Position 5: Methylcarbamoyl (C₂H₄N₂O)
- Key Properties :
- CAS: 746607-43-2
- logP: ~2.8 (estimated)
- Comparison: The absence of a fluorophenyl group at position 5 diminishes aromatic interactions. Lower logP (2.8 vs. ~4.0) suggests reduced lipid solubility .
Methyl 2-(3-Chlorobenzamido)-5-[(2-Ethoxyphenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate
- Substituents: Position 2: 3-Chlorobenzamido (C₇H₅ClNO) Position 5: 2-Ethoxyphenylcarbamoyl (C₉H₁₀FNO₂)
- Key Properties :
- CAS: 505095-53-4
- Molecular weight: ~435 g/mol (estimated)
- Comparison :
The ethoxy group at position 5 enhances hydrophilicity but may sterically hinder target binding. The 3-chlorobenzamido group offers a meta-substitution pattern, differing from the para-chloro analog in compound 2.2, which could alter binding selectivity .
Structural and Functional Implications
- In contrast, cyclopropanecarbonylamino (compound 2.1) offers a compact structure with improved solubility .
- Pharmacokinetics : Ethyl esters (target and compound 2.1) generally exhibit slower hydrolysis than methyl esters (compounds 2.2 and 2.4), prolonging plasma half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
